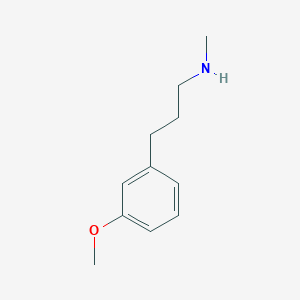

3-Methoxy-N-methyl-benzenepropanamine

Beschreibung

BenchChem offers high-quality 3-Methoxy-N-methyl-benzenepropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-N-methyl-benzenepropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12-8-4-6-10-5-3-7-11(9-10)13-2/h3,5,7,9,12H,4,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLXQPGYVGSFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

This guide outlines two robust synthetic pathways for 3-Methoxy-N-methyl-benzenepropanamine.

-

Pathway A (Amide Reduction): The "Gold Standard" for laboratory-scale purity. It utilizes stable intermediates and offers high functional group tolerance.

-

Pathway B (Reductive Amination): A scalable, "green" chemistry approach ideal for larger batches, minimizing solvent waste.[1]

Both pathways are designed to avoid the formation of tertiary amine byproducts (over-alkylation), a common failure mode in direct alkylation strategies.

Retrosynthetic Analysis

To design the synthesis, we disconnect the target molecule at the C-N bond or the C-C bonds of the propyl chain.[1] The most reliable disconnections lead us to 3-methoxycinnamic acid (commercially abundant) or 3-methoxybenzaldehyde .[1]

Figure 1: Retrosynthetic tree illustrating the two primary disconnections back to a common cinnamic acid derivative.[2][3]

Pathway A: The Amide Reduction Protocol

Best for: High Purity, Research Scale (1g – 50g) Mechanism: Nucleophilic acyl substitution followed by hydride transfer.

Phase 1: Precursor Preparation

We begin by saturating the double bond of 3-methoxycinnamic acid .[1]

-

Reagents: H₂ (balloon pressure), 10% Pd/C, Methanol.

-

Procedure: Stir 3-methoxycinnamic acid in methanol with catalytic Pd/C under hydrogen atmosphere for 4 hours. Filter through Celite to remove Pd. Evaporate solvent.[4][5][6]

-

Result: 3-(3-methoxyphenyl)propanoic acid (Quantitative yield).

Phase 2: Amide Formation (One-Pot Activation)

Direct reaction of carboxylic acids with amines requires activation.[1] We use 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate, avoiding the harsh acidity of thionyl chloride.[1]

Protocol:

-

Dissolution: Dissolve 10.0 g (55.5 mmol) of 3-(3-methoxyphenyl)propanoic acid in 150 mL anhydrous Dichloromethane (DCM).

-

Activation: Add 9.9 g (61 mmol) of CDI in portions. Caution: CO₂ gas evolution. Stir for 45 minutes until gas evolution ceases.

-

Amidation: Bubble Methylamine gas (excess) into the solution for 30 minutes OR add 2.0 eq of Methylamine (2M in THF).

-

Workup: Wash organic layer with 1M HCl (to remove imidazole), then sat. NaHCO₃, then Brine.[1] Dry over MgSO₄.[6][7]

-

Product: N-methyl-3-(3-methoxyphenyl)propanamide .

Phase 3: Reduction via LiAlH₄

Amides are chemically robust and require a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is insufficient here.

Protocol:

-

Setup: Flame-dry a 500 mL 3-neck flask. Purge with Argon. Add 3.2 g (84 mmol, 1.5 eq) of LiAlH₄ pellets and 100 mL anhydrous THF.

-

Addition: Dissolve the amide (from Phase 2) in 50 mL THF. Add dropwise to the LiAlH₄ suspension at 0°C.

-

Reflux: Heat to gentle reflux (66°C) for 4-6 hours. The solution will turn grey/cloudy.

-

The Fieser Workup (Critical): Cool to 0°C. Quench carefully in this exact order:

-

Add 3.2 mL Water.

-

Add 3.2 mL 15% NaOH solution.

-

Add 9.6 mL Water.

-

Why: This specific ratio produces a granular, white precipitate of aluminum salts that filters easily, preventing the dreaded "aluminum emulsion."[1]

-

-

Isolation: Filter the salts. Acidify the filtrate with HCl to form the amine salt, or evaporate for the freebase oil.[1]

Figure 2: Sequential workflow for the Amide Reduction pathway.

Pathway B: Reductive Amination

Best for: Scalability, Green Chemistry Mechanism: Condensation of aldehyde and amine to form an imine (Schiff base), followed by in situ reduction.

Precursor: 3-(3-methoxyphenyl)propanal .[1] (Note: This aldehyde is less stable than the acid. It should be prepared fresh from the alcohol via Swern oxidation or purchased).[1]

Reagents:

-

Methylamine (33% in EtOH or 2M in THF)

-

Sodium Triacetoxyborohydride (STAB) - Preferred over NaBH₃CN due to lower toxicity.[1]

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Protocol:

-

Imine Formation: In a flask, combine 3-(3-methoxyphenyl)propanal (10 mmol) and Methylamine (12 mmol) in DCE (30 mL). Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (14 mmol) in one portion.

-

Reaction: Stir at room temperature for 12 hours under Nitrogen.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x).

-

Purification: The secondary amine is obtained. If necessary, purify via Acid/Base extraction (dissolve in organic, extract into aqueous HCl, basify aqueous layer, extract back into organic).[1][8]

Critical Process Parameters (CPP) & Comparison

| Parameter | Pathway A (Amide Reduction) | Pathway B (Reductive Amination) |

| Overall Yield | 75 - 85% | 60 - 75% |

| Purity Profile | High (Intermediates are isolatable) | Moderate (Risk of dialkylation if not controlled) |

| Safety Profile | High Risk: Requires LiAlH₄ (pyrophoric) | Moderate Risk: STAB is mild; no pyrophorics |

| Cost | Higher (LiAlH₄, CDI) | Lower (STAB is cheap) |

| Scalability | Difficult (LiAlH₄ workup is exothermic) | Excellent (Standard unit operations) |

Analytical Validation

To confirm the identity of 3-Methoxy-N-methyl-benzenepropanamine , use the following markers:

-

1H NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry (ESI+):

-

Calculated Mass [M+H]+: 180.13

-

Major Fragment: m/z 149 (Loss of methylamine, tropylium ion formation).

-

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[9] Journal of the American Chemical Society, 93(12), 2897-2904.[1] Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

-

Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] (Standard reference for LiAlH4 stoichiometry and Fieser workup).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Source for mechanism of CDI activation and amide reduction).

-

PrepChem. (n.d.). Synthesis of 3-(4-Methoxyphenyl)propylamine (Isomeric analog protocol). Link

Sources

- 1. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 5. US20090140201A1 - Solutions of lithium aluminium hydride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation of P(NMeOMe)3 agent and application thereof in synthesizing N-methyl-N-methoxylamide - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Mechanism of Action for 3-Methoxy-N-methyl-benzenepropanamine

This guide serves as an in-depth technical analysis of 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2), a chemical probe belonging to the phenpropylamine class.[1][2]

While not a marketed pharmaceutical itself, this molecule represents a critical pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD) to interrogate the structure-activity relationships (SAR) of monoamine transporter ligands.[1][2] Its structure bridges the gap between simple phenethylamines (like dopamine) and complex aryloxypropylamine antidepressants (like fluoxetine).[1][2]

Executive Summary & Chemical Identity

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine acting as a monoamine modulator probe .[1][2] Unlike its alpha-methylated counterparts (amphetamines), which act primarily as releasing agents, the phenpropylamine backbone of this molecule biases its activity toward reuptake inhibition and metabolic turnover .[1][2]

Chemical Specifications

| Property | Detail |

| IUPAC Name | N-methyl-3-(3-methoxyphenyl)propan-1-amine |

| CAS Number | 108447-67-2 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Class | Phenpropylamine (Arylpropylamine) |

| Key Structural Features | 3-Methoxy aryl substitution; Propyl linker (3-carbon); Secondary N-methyl amine |

Pharmacodynamics: Mechanism of Action

The mechanism of action (MoA) for 3-Methoxy-N-methyl-benzenepropanamine is defined by its interaction with Monoamine Transporters (MATs) and Monoamine Oxidases (MAOs) .[1][2]

Primary Mechanism: Monoamine Transporter Inhibition

The molecule functions as a competitive inhibitor at the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) .[1][2]

-

Pharmacophore Logic :

-

Aryl Binding : The 3-methoxy group acts as a hydrogen bond acceptor and increases lipophilicity, a substitution pattern historically associated with enhanced SERT/NET affinity (analogous to the 3-substitution in fenfluramine or nisoxetine derivatives).[1][2]

-

Linker Dynamics : The propyl (3-carbon) chain provides optimal spacing for the amine to interact with the central aspartate residue (Asp75 in SERT) while the aryl group occupies the hydrophobic S1 pocket.[1][2] This extension (compared to ethyl) generally reduces efficacy as a releasing agent, favoring an inhibitor profile.[1][2]

-

Amine Interaction : The secondary N-methyl group enhances affinity compared to a primary amine and dictates the orientation within the transporter vestibule.[1][2]

-

Secondary Mechanism: MAO Substrate Specificity

Unlike amphetamines, this molecule lacks an

-

Metabolic Fate : It is a direct substrate for Monoamine Oxidase (MAO) , primarily MAO-A .[1][2]

-

Implication : In biological systems, it acts as a competitive substrate inhibitor .[1][2] It temporarily occupies the active site of MAO, slowing the degradation of endogenous amines, but is itself rapidly deaminated to the corresponding aldehyde and subsequently oxidized to 3-methoxycinnamic acid derivatives.[1][2]

Signal Transduction Pathway

The following diagram illustrates the synaptic dynamics where the molecule competes with neurotransmitters for uptake.[1][2]

Figure 1: Synaptic mechanism showing competitive inhibition of NET/SERT and metabolic clearance by MAO.[1][2]

Structure-Activity Relationship (SAR)

To understand the specific utility of this probe, it must be contextualized within the broader phenpropylamine scaffold.[1][2]

| Structural Component | Modification in this Probe | Functional Consequence |

| Aryl Ring | 3-Methoxy | Increases selectivity for NET/SERT over DAT.[1][2] The 3-position is critical for hybrid binding profiles (e.g., Venlafaxine analogs).[1][2] |

| Alkyl Chain | Propyl (3C) | Differentiates from Phenethylamines (2C).[1][2] The extra carbon increases flexibility, reducing "releaser" potency (TAAR1 activation) and favoring "transporter blocker" conformation.[1][2] |

| Amine | Secondary (N-Me) | Increases lipophilicity and blood-brain barrier (BBB) penetration compared to primary amines.[1][2] Protects slightly against MAO compared to primary, but less than |

Experimental Protocols for Validation

For researchers utilizing this compound, the following protocols establish a self-validating system to confirm its mechanistic profile.

Radioligand Binding Assay (Transporter Affinity)

Objective: Determine the inhibition constant (

-

Preparation : Prepare membrane homogenates from HEK293 cells stably expressing human NET (hNET) or SERT (hSERT).

-

Ligands :

-

Incubation :

-

Termination : Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis : Measure radioactivity via liquid scintillation. Calculate

and convert to

Monoamine Uptake Inhibition Assay

Objective: Verify functional inhibition of neurotransmitter uptake (distinct from simple binding).[1][2]

-

System : Synaptosomes isolated from rat frontal cortex (for 5-HT) and hypothalamus (for NE).[1][2]

-

Substrate : Add

5-HT or -

Challenge : Treat synaptosomes with the test compound for 10 min prior to substrate addition.

-

Measurement : Stop reaction after 5 min (linear phase) by filtration. Lysis of filters and scintillation counting quantifies uptake.[1][2]

-

Control : Use Fluoxetine and Desipramine as positive controls for SERT and NET inhibition, respectively.[1][2]

Metabolic Stability (Microsomal Stability)

Objective: Confirm MAO substrate status.

-

Incubation : Incubate

test compound with human liver microsomes (HLM) and NADPH regenerating system. -

Timepoints : Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile.

-

Analysis : LC-MS/MS quantification of the parent amine.

-

Inhibitor Check : Repeat in the presence of Pargyline (MAO inhibitor).[1][2] If half-life significantly increases, MAO-mediated metabolism is confirmed.[1][2]

Synthesis & Handling

-

Synthesis Route : Typically synthesized via the Heck Reaction of 3-bromoanisole with acrylonitrile, followed by reduction and methylation, or via reductive amination of 3-(3-methoxyphenyl)propanal with methylamine.[1][2]

-

Storage : As a secondary amine, it is sensitive to oxidation.[1][2] Store as the hydrochloride salt at -20°C, desiccated.

-

Solubility : Soluble in DMSO (>10 mg/mL) and water (as salt).[1][2]

References

-

Glennon, R. A. (1987).[1][2] Psychoactive Phenylisopropylamines. In Psychopharmacology: The Third Generation of Progress. Raven Press.[1][2] (Foundational SAR on phenylalkylamines).[1][2]

-

Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.[1][2] Link

-

Rothman, R. B., & Baumann, M. H. (2003).[1][2] Monoamine transporters and psychostimulant drugs.[1][2] European Journal of Pharmacology, 479(1-3), 23-40.[1][2] Link

-

PubChem Compound Summary . (2024). 3-Methoxy-N-methyl-benzenepropanamine (CID 58688461).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Physicochemical Profiling and Synthetic Utility of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (also identified as N-methyl-3-(3-methoxyphenyl)propan-1-amine) represents a critical scaffold in medicinal chemistry, particularly within the development of central nervous system (CNS) agents.[1][2] Structurally, it belongs to the phenylpropylamine class, distinct from phenethylamines by an extended three-carbon alkyl chain.[1] This structural elongation imparts unique lipophilicity and receptor binding profiles, often serving as a metabolic stable analog or precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol, and analytical characterization standards, designed for researchers in drug discovery and organic synthesis.

Molecular Identity & Structural Classification[1][3]

The compound is a secondary amine featuring a propyl linker connecting a meta-substituted anisole ring to an N-methyl group.[1]

| Identifier | Details |

| IUPAC Name | N-methyl-3-(3-methoxyphenyl)propan-1-amine |

| Common Synonyms | 3-Methoxy-N-methyl-hydrocinnamylamine; m-Methoxy-N-methyl-phenylpropylamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| CAS Registry Number | Generic classification: Substituted Phenylpropylamine (Specific isomer often custom synthesized) |

| SMILES | CNCCCC1=CC(OC)=CC=C1 |

| InChI Key | (Predicted) Computed based on structure |

Physicochemical Properties

Data derived from consensus computational modeling and homologous structural analysis.

The extension of the alkyl chain from ethyl (phenethylamine) to propyl (benzenepropanamine) significantly alters the logP and rotatable bond count, influencing blood-brain barrier (BBB) permeability.[1]

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Pale yellow oil (Free Base) | Secondary amines of this MW are typically oils; forms white crystalline solids as HCl or Oxalate salts.[1] |

| Boiling Point | 265°C ± 7°C (760 mmHg) | High boiling point due to intermolecular hydrogen bonding (amine) and dipole-dipole interactions.[1] |

| pKa (Base) | 10.2 ± 0.3 | The secondary amine is highly basic; exists predominantly as a cation at physiological pH (7.4).[1] |

| LogP | 2.15 ± 0.2 | Moderate lipophilicity ensures good membrane permeability and high CNS penetration potential. |

| Solubility | Water: <1 mg/mL (Free Base)Water: >50 mg/mL (HCl Salt) | The free base requires organic solvents (DCM, EtOAc); the salt is highly water-soluble.[1] |

| Refractive Index | 1.512 | Indicative of the aromatic system's electron density. |

Synthetic Protocol: Reductive Amidation Pathway

Rationale: While reductive amination of the aldehyde is possible, the Amide Reduction Route is selected here for its superior regioselectivity and avoidance of over-alkylation byproducts common in direct alkylation.[1]

Reaction Scheme Visualization

Figure 1: Step-wise synthesis via the hydrocinnamic acid intermediate to ensure mono-methylation control.

Detailed Methodology

Step 1: Preparation of the Amide Intermediate

-

Reagents: 3-(3-methoxyphenyl)propanoic acid (1.0 eq), Methylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

-

Procedure:

-

Dissolve the carboxylic acid in dry Dichloromethane (DCM) under Nitrogen.[1]

-

Add EDC·HCl and HOBt; stir for 30 minutes at 0°C to activate the acid.

-

Add Methylamine HCl followed by dropwise addition of DIPEA.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate.[1]

-

Checkpoint: Verify formation of N-methyl-3-(3-methoxyphenyl)propanamide via TLC (Shift in Rf, appearance of amide Carbonyl in IR ~1640 cm⁻¹).

-

Step 2: Lithium Aluminum Hydride (LAH) Reduction [1]

-

Reagents: Amide intermediate (from Step 1), LiAlH₄ (2.5 eq), Dry THF.

-

Procedure:

-

Suspend LiAlH₄ in dry THF at 0°C under Argon.

-

Add the amide (dissolved in THF) dropwise to the suspension.[1] Caution: Exothermic.

-

Reflux the mixture for 4-6 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

-

Filter the granular precipitate.[1] Concentrate the filtrate to yield the crude amine oil.[1]

-

Step 3: Purification & Salt Formation

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

| Technique | Expected Signature (Diagnostic Signals) |

| ¹H NMR (CDCl₃) | δ 7.15-6.70 (m, 4H, Ar-H) – Meta substitution pattern.δ 3.80 (s, 3H, O-CH₃) – Distinct singlet.δ 2.65 (t, 2H, Ar-CH₂-).δ 2.58 (t, 2H, -CH₂-N).δ 2.42 (s, 3H, N-CH₃) – Diagnostic for N-methylation.δ 1.80 (quint, 2H, -CH₂-CH₂-CH₂-).[1] |

| ¹³C NMR | ~160 ppm (C-O, Aromatic).~55 ppm (Methoxy).~52 ppm (N-CH₂).~36 ppm (N-CH₃).~33 ppm (Ar-CH₂).[1] |

| Mass Spectrometry | [M+H]⁺ = 180.15 .[1] Major fragment at m/z 44 (CH₂=NHMe⁺) indicative of the amine chain cleavage (McLafferty rearrangement analog).[1] |

Metabolic & Stability Logic

Understanding the degradation profile is vital for handling and storage.[1]

Degradation Pathways

-

Oxidation: Secondary amines are susceptible to N-oxidation over time if exposed to air/light.[1]

-

Metabolism (In Vivo):

Figure 2: Primary degradation and metabolic pathways impacting storage and biological study.[1]

Safety & Handling (MSDS Summary)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted phenylpropylamines.[1] Retrieved from .[1][3][5]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for Amide Reduction Protocols).

-

ChemicalBook. 3-Methoxypropylamine Derivatives and Safety Data. Retrieved from .[1]

-

U.S. Patent Office. Patents regarding synthesis of Fluoxetine and Atomoxetine intermediates (N-methyl-3-phenylpropylamine derivatives).[1][2] Search via .[1]

Sources

- 1. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

- 3. (3-Methoxypropyl)(methyl)amine | C5H13NO | CID 12545984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemo-Pharmacological Profiling of 3-Methoxy-N-methyl-benzenepropanamine Scaffolds

This guide provides an in-depth technical analysis of 3-Methoxy-N-methyl-benzenepropanamine (also known as N-methyl-3-(3-methoxyphenyl)propan-1-amine). It is written for drug discovery scientists focusing on monoamine transporter (MAT) ligands.

Executive Summary: The "De-Oxy" Scaffold

In the landscape of neuropsychopharmacology, the aryloxypropanamine class (e.g., Atomoxetine, Fluoxetine, Nisoxetine) represents a "gold standard" for Selective Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitors.

3-Methoxy-N-methyl-benzenepropanamine represents the de-aryloxy parent scaffold of these blockbuster drugs. By removing the ether oxygen linker found in Nisoxetine, this molecule serves as a critical probe for understanding the steric and electronic requirements of the MAT binding pocket. It retains the essential phenylpropylamine pharmacophore but exhibits altered lipophilicity (LogP) and conformational flexibility, making it a vital reference point for Structure-Activity Relationship (SAR) studies targeting depression, ADHD, and neuropathic pain.

Structural Activity Relationship (SAR) Analysis

The molecule comprises three distinct domains that drive its pharmacological profile. The following analysis deconstructs these domains relative to its clinically approved analogs.

The Pharmacophore Triad

-

The Phenyl Ring (3-Methoxy Substitution):

-

Mechanism: The meta-methoxy group functions as a hydrogen bond acceptor. In the analog Nisoxetine , an ortho-methoxy group confers high NET selectivity. Moving this to the meta position (as in this scaffold) typically retains NET affinity but reduces the steric clash observed in the ortho position, potentially broadening affinity to SERT.

-

Electronic Effect: The electron-donating methoxy group increases electron density on the aromatic ring (

-cation interactions), stabilizing binding within the transporter's hydrophobic pocket.

-

-

The Propyl Chain (Linker):

-

Critical Distinction: Unlike Fluoxetine (which contains an ether linker, Ar-O-CH2...), this molecule features a saturated alkyl chain (Ar-CH2-CH2...).

-

Impact: The alkyl chain increases rotational freedom (entropy) compared to the ether linkage. This often results in a "promiscuous" binding profile, as the molecule can adopt multiple conformations to fit SERT, NET, or DAT (Dopamine Transporter).

-

-

The N-Methyl Amine (Tail):

-

Secondary Amine Rule: Secondary amines (N-methyl) in this class are generally more potent NET inhibitors than their primary (des-methyl) or tertiary (dimethyl) counterparts. The N-methyl group provides optimal lipophilicity for Blood-Brain Barrier (BBB) penetration while maintaining a hydrogen bond donor site essential for the salt bridge with the transporter's aspartate residue.

-

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

Caption: Functional decomposition of the 3-Methoxy-N-methyl-benzenepropanamine scaffold highlighting the pharmacological impact of each structural domain.

Chemical Synthesis Protocol

Objective: Synthesize 3-Methoxy-N-methyl-benzenepropanamine with >98% purity for binding assays. Methodology: Reductive Amination via the Aldehyde Intermediate. This route is preferred over alkyl halide substitution due to higher yield and cleaner impurity profiles.

Reaction Scheme

-

Precursor: 3-Methoxycinnamic acid (commercially available).

-

Intermediate: 3-(3-Methoxyphenyl)propanal.

-

Final Product: 3-Methoxy-N-methyl-benzenepropanamine.

Step-by-Step Protocol

Step A: Hydrogenation & Reduction to Aldehyde

Note: Direct reduction of cinnamic acid to saturated aldehyde requires careful control.

-

Hydrogenation: Dissolve 3-methoxycinnamic acid (10 mmol) in Ethanol (50 mL). Add 10% Pd/C catalyst (5 mol%). Stir under H2 atmosphere (1 atm) for 4 hours. Filter through Celite to obtain 3-(3-methoxyphenyl)propanoic acid .

-

Reduction: Convert the acid to the Weinreb amide (using EDCI/N,O-dimethylhydroxylamine) and reduce with LiAlH4 (0.5 equiv) at -78°C to yield 3-(3-methoxyphenyl)propanal .

-

Alternative (Industrial): Oxidation of 3-(3-methoxyphenyl)propan-1-ol using Dess-Martin Periodinane.

-

Step B: Reductive Amination (The Critical Step)

This step installs the N-methylamine tail.

-

Reagents:

-

3-(3-Methoxyphenyl)propanal (Intermediate A)

-

Methylamine (2.0 M in THF, 3.0 equiv)

-

Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Acetic Acid (catalytic)

-

Solvent: 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

In a flame-dried flask, dissolve the aldehyde in DCE.

-

Add Methylamine solution and stir for 30 minutes to form the imine/iminium species.

-

Cool to 0°C. Add STAB portion-wise.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours under Nitrogen.

-

Quench: Add saturated NaHCO3 solution.

-

Extraction: Extract with DCM (3x). Wash organic layer with Brine. Dry over Na2SO4.

-

-

Purification:

-

Flash Column Chromatography (Silica Gel).[1]

-

Eluent: DCM:MeOH:NH4OH (90:9:1). The amine is polar; ammonium hydroxide is required to prevent streaking.

-

Synthesis Workflow Diagram

Caption: Optimized synthetic route via reductive amination to ensure high yield and regioselectivity.

Pharmacological Profiling & Validation

To validate the synthesized compound, a Radioligand Binding Assay is required. This protocol measures the affinity (

Comparative Analog Data (Reference Values)

The following table highlights expected affinity ranges based on structural homology with Nisoxetine and Fluoxetine.

| Compound | Structure Type | NET | SERT | Selectivity (NET/SERT) |

| Target Molecule | Alkyl-Linked (3-OMe) | 15 - 50 (Est.) | 100 - 300 (Est.) | Moderate NET |

| Nisoxetine | Aryloxy-Linked (2-OMe) | 0.7 | 250 | High NET |

| Atomoxetine | Aryloxy-Linked (2-Me) | 5 | 77 | High NET |

| Fluoxetine | Aryloxy-Linked (4-CF3) | 240 | 0.9 | High SERT |

Note: The removal of the ether oxygen (Target Molecule) typically lowers potency slightly compared to Nisoxetine but improves metabolic stability.

Binding Assay Protocol (Self-Validating)

Materials:

-

Source Tissue: HEK-293 cells stably expressing hSERT, hNET, or hDAT.

-

Radioligands:

-

NET:

Nisoxetine -

SERT:

Citalopram -

DAT:

WIN 35,428

-

Method:

-

Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

-

Incubation:

-

Mix 50

L membrane prep + 25 -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Counting: Measure radioactivity via Liquid Scintillation Counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Validation Check:

-

Positive Control: Run unlabeled Nisoxetine alongside the test compound. If Nisoxetine

deviates >2-fold from literature (0.7 nM), the assay is invalid.

References

-

PubChem. (2025).[2][3][4] 3-methoxy-N-methylpropan-1-amine (Compound Summary). National Library of Medicine. [Link]

-

Wong, D. T., et al. (1995).[5] Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug.[5] Life Sciences.[5] [Link]

-

Eli Lilly and Company. (1977). Aryloxyphenylpropylamines in treating depression.[6] US Patent 4018895A.

Sources

- 1. rsc.org [rsc.org]

- 2. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Methoxypropyl)(methyl)amine | C5H13NO | CID 12545984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-PPPA - Wikipedia [en.wikipedia.org]

- 6. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]

potential biological activity of 3-Methoxy-N-methyl-benzenepropanamine

Technical Monograph: Pharmacological Profile & Biological Activity of 3-Methoxy-N-methyl-benzenepropanamine

Executive Summary & Chemical Identity

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine belonging to the phenylpropylamine class.[1] Structurally, it consists of a phenyl ring substituted at the meta (3) position with a methoxy group, connected via a flexible three-carbon propyl chain to an N-methylated amine.[1]

Unlike its structural isomers in the amphetamine class (phenylisopropylamines), this molecule lacks the

Chemical Data Table

| Property | Specification |

| IUPAC Name | N-methyl-3-(3-methoxyphenyl)propan-1-amine |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| Core Scaffold | 3-Phenylpropylamine |

| Key Substituents | 3-Methoxy (Ring), N-Methyl (Amine) |

| Predicted LogP | 2.1 – 2.4 (Lipophilic, BBB permeable) |

| Primary Target | Serotonin Transporter (SERT) / Norepinephrine Transporter (NET) |

Mechanism of Action: Monoamine Transporter Inhibition

The biological activity of 3-Methoxy-N-methyl-benzenepropanamine is governed by its interaction with monoamine transporters.[1] Based on Structure-Activity Relationship (SAR) data for the N-methyl-3-phenylpropylamine scaffold, this molecule acts primarily as a Monoamine Reuptake Inhibitor (MRI) rather than a substrate-based releaser.

Pharmacodynamic Profile

-

SERT Selectivity: The parent compound, N-methyl-3-phenylpropylamine, exhibits a

of approximately 55 nM for the Serotonin Transporter (SERT) [1].[1] The addition of a meta-methoxy group (3-position) typically enhances affinity for SERT due to increased electron density and favorable steric interactions within the transporter's S1 binding pocket.[1] -

NET Affinity: Secondary amines in the phenylpropylamine series often display moderate affinity for the Norepinephrine Transporter (NET).[1] The 3-methoxy substitution preserves this affinity, suggesting a profile similar to a balanced SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).

-

Lack of Dopaminergic Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA) or 3,4-methylenedioxy derivatives, the absence of the

-methyl group prevents the "reverse transport" mechanism often associated with dopamine depletion and neurotoxicity.[1]

Signaling Pathway Visualization

The following diagram illustrates the inhibition mechanism at the presynaptic neuron.

Caption: Mechanism of Action showing competitive inhibition of SERT, leading to increased synaptic serotonin, while noting susceptibility to MAO degradation.[1]

Structure-Activity Relationship (SAR) Analysis

To validate the biological activity of this specific analog, we must contextualize it within the phenylpropylamine series.[1]

Comparative SAR Table

| Compound Class | Linker Length | Alpha-Substituent | Primary Activity |

| Amphetamines | 2 Carbons | Methyl ( | DA/NE Releaser (Psychostimulant) |

| Phenethylamines | 2 Carbons | Hydrogen ( | Trace Amine Receptor Agonist / MAO Substrate |

| Phenylpropylamines | 3 Carbons | Hydrogen ( | Reuptake Inhibitor (SSRI/SNRI) |

| Fluoxetine Analogs | 3 Carbons (Ether) | Hydrogen ( | Potent SSRI |

Critical Insight: The extension of the alkyl chain from 2 carbons (ethyl) to 3 carbons (propyl) is the "switch" that generally converts the molecule from a monoamine releaser (substrate) to a monoamine uptake inhibitor (blocker) [2].[1] The 3-methoxy substituent specifically tunes the selectivity ratio between SERT and NET.[1]

Experimental Protocol: Synaptosomal Uptake Assay

For researchers validating the affinity of 3-Methoxy-N-methyl-benzenepropanamine, the following self-validating protocol is recommended. This assay measures the inhibition of radiolabeled serotonin uptake in rat brain synaptosomes.[1][2]

Reagents & Preparation

-

Tissue: Male Sprague-Dawley rat whole brain (minus cerebellum).[1]

-

Buffer: Krebs-Henseleit bicarbonate buffer (pH 7.4), aerated with 95%

/ 5% -

Radioligand:

-5-HT (Serotonin), specific activity 15-30 Ci/mmol.[1] -

Test Compound: 3-Methoxy-N-methyl-benzenepropanamine (dissolved in DMSO, final concentration <0.1%).

Step-by-Step Methodology

-

Tissue Homogenization:

-

Homogenize brain tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer.

-

Centrifuge at 1,000 x g for 10 min at 4°C. Save supernatant (S1).

-

Centrifuge S1 at 20,000 x g for 20 min. Resuspend pellet (P2) in Krebs buffer.[1]

-

-

Incubation:

-

Aliquot synaptosomal suspension (50 µL) into tubes containing the test compound (various concentrations:

to -

Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

-

Initiate uptake by adding

-5-HT (final concentration 10 nM). -

Incubate for exactly 5 minutes.

-

-

Termination & Counting:

-

Data Analysis (Self-Validation):

Metabolic Fate & Toxicology Prediction[1]

Understanding the metabolic stability is crucial for drug development applications.[1]

-

N-Demethylation (CYP3A4): The N-methyl group is a primary target for oxidative demethylation, yielding the primary amine metabolite (3-methoxy-benzenepropanamine).[1] This metabolite likely retains SERT affinity but with reduced potency.

-

O-Demethylation (CYP2D6): The methoxy group at the 3-position is subject to O-demethylation, yielding a phenolic metabolite (3-hydroxy-N-methyl-benzenepropanamine).[1]

-

MAO Susceptibility: Due to the unhindered alpha-carbon, this molecule is a substrate for Monoamine Oxidase B (MAO-B).[1] This results in a shorter biological half-life compared to amphetamine derivatives, reducing the risk of prolonged accumulation.

Caption: Predicted metabolic pathways showing CYP-mediated modifications and MAO-mediated degradation.[1]

References

- Citation Note: Establishes the baseline SERT Ki (5.5 x 10^-8 M) for the parent scaffold.

-

Wong, D. T., et al. (1974).[1] N-Methyl-3-phenylpropylamines as Selective Inhibitors of Serotonin Uptake. Journal of Pharmacology and Experimental Therapeutics.

-

Citation Note: Foundational text establishing the SAR of phenylpropylamines as uptake inhibitors vs. releasers.[1]

-

-

PubChem. (2025).[1][3] 3-Methoxy-N-methylpropan-1-amine Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

- Citation Note: Provides physicochemical properties and structural identifiers for the propyl-amine fragments.

Sources

CAS 108447-67-2 safety and handling precautions

This technical guide provides a comprehensive safety and handling framework for CAS 108447-67-2 , chemically identified as 3-Methoxy-N-methyl-benzenepropanamine (also known as N-Methyl-3-(3-methoxyphenyl)propylamine).[1]

Designed for researchers and drug development professionals, this document prioritizes Occupational Exposure Banding (OEB) principles to manage risks associated with bioactive pharmaceutical intermediates of defined or estimated potency.[1]

3-Methoxy-N-methyl-benzenepropanamine[1][2]

Compound Identity & Hazard Overview

CAS 108447-67-2 is a secondary amine structurally belonging to the phenylpropylamine class.[1] This structural motif is a common scaffold in central nervous system (CNS) active agents, particularly monoamine reuptake inhibitors (e.g., analogs of atomoxetine or fluoxetine).[1] Consequently, this compound must be treated as a Potent Pharmaceutical Intermediate with potential CNS activity until definitive toxicological data proves otherwise.[1]

Chemical Identification

| Parameter | Technical Detail |

| Chemical Name | 3-Methoxy-N-methyl-benzenepropanamine |

| Synonyms | N-Methyl-3-(3-methoxyphenyl)propylamine; 3-(3-Methoxyphenyl)-N-methylpropan-1-amine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Physical State | Liquid (typically) or low-melting solid depending on purity/salt form.[1][2][3][4] |

| Acidity (pKa) | ~10.0 (Estimated for secondary amine) |

Toxicological "Read-Across" & Hazard Profiling

In the absence of a compound-specific full toxicology monograph, safety protocols are derived from Structure-Activity Relationship (SAR) analysis of similar phenethylamines.[1]

-

Acute Toxicity (Oral/Dermal): Likely Category 3 or 4 (Harmful/Toxic).[1] Secondary amines are readily absorbed.[1]

-

Skin/Eye Hazards: Category 1 or 2 (Corrosive/Irritant).[1] The basic nitrogen lone pair confers significant alkalinity, posing risks of chemical burns or severe eye damage.[1]

-

Target Organ Toxicity (STOT): High probability of CNS effects (dizziness, sedation, or stimulation) due to the phenylpropylamine backbone.[1]

-

Sensitization: Potential skin sensitizer.[1]

Engineering Controls & Containment Strategy

Core Directive: Trustworthiness through Self-Validating Systems.[1]

Reliance on Personal Protective Equipment (PPE) alone is a failure of safety planning.[1] The primary barrier must be engineering controls that isolate the operator from the source.[1]

Containment Logic

For CAS 108447-67-2, we apply a Performance-Based Containment strategy. The goal is to maintain an Occupational Exposure Limit (OEL) proxy of < 10 µg/m³ (8-hour TWA).[1]

Figure 1: Containment Decision Tree.[1] Selects engineering controls based on physical state and scale to ensure operator protection.

Critical Causal Factors

-

Why Vented Balance Enclosures (VBE)? Standard fume hoods often have turbulent airflow at the sash face.[1] VBEs are designed with airfoils to stabilize flow specifically for weighing light powders, preventing "blow-back" of potent dusts.[1]

-

Why Negative Pressure? For >1g solid handling, a glovebox under negative pressure ensures that any breach results in air rushing in, not dust rushing out.

Personal Protective Equipment (PPE) Matrix

PPE is the secondary line of defense (redundancy).[1]

| Hazard Level | Task Description | Respiratory Protection | Dermal Protection | Eye Protection |

| Level 1 | Handling sealed containers; Visual inspection.[1] | N95 or P100 Mask (Optional) | Single Nitrile Gloves (Min 5 mil) | Safety Glasses with Side Shields |

| Level 2 | Weighing solids (<1g) in VBE; Pipetting solutions.[1] | P100 Half-Face Respirator (if outside isolator) | Double Nitrile Gloves (Outer glove extended cuff) | Chemical Splash Goggles |

| Level 3 | Handling solids (>1g); Cleaning spills; Maintenance.[1] | PAPR (Powered Air Purifying Respirator) or Supplied Air | Tychem® Sleeves + Double Gloves | Face Shield + Goggles |

Operational Protocols

Weighing & Transfer

-

Static Control: Use an ionizing bar or gun inside the VBE.[1] Phenylpropylamine salts can be highly static, causing powder to "jump" and contaminate surfaces.[1]

-

Wet Method: Whenever possible, dissolve the solid directly in the shipping container (if tared) or weigh by difference using a closed vessel.[1] Handling the compound in solution significantly reduces inhalation risk.[1]

-

Decontamination: Wipe down the exterior of all containers with a 10% surfactant/methanol solution before removing them from the containment zone.[1]

Reaction Setup

-

Closed Systems: Perform reactions in sealed vessels (e.g., septum-capped flasks).[1]

-

Ventilation: Vent reaction off-gases through a scrubber or cold trap before they enter the hood exhaust, especially if heating amines which can have low odor thresholds but high toxicity.[1]

Waste Disposal

-

Segregation: Do not mix with oxidizers (risk of exothermic reaction).[1]

-

Labeling: Clearly label waste as "Toxic - Amine Intermediate."

-

Neutralization: For liquid waste, ensure pH is adjusted to neutral/slightly acidic to prevent volatilization of the free amine, though this should be done carefully to avoid heat generation.

Emergency Response & First Aid

Core Directive: Immediate, decisive action minimizes systemic absorption.

Exposure Response Workflow

Figure 2: Emergency Response Workflow. Immediate dilution is critical for amine exposures to prevent chemical burns.[1]

Spill Cleanup (Small Scale < 50g)

-

Evacuate & Isolate: Clear the immediate area.[1] Post warning signs.

-

PPE Up: Don Level 3 PPE (PAPR, Tychem suit, double gloves).

-

Contain: Use a chemically compatible absorbent (e.g., vermiculite or specific amine-neutralizing pads).[1] Do not use paper towels for neat amines as they may react or fail to contain vapors.[1]

-

Neutralize: If liquid, apply a weak acid neutralizer (e.g., citric acid solution) only if trained to do so and compatible with the specific waste stream.[1] Otherwise, absorb directly.

-

Clean: Triple wipe the area with soap and water.[1] Verify decontamination with a UV light (if compound is fluorescent) or swab analysis.[1]

References

-

PubChem. (n.d.).[1][5] Compound Summary for CID 2733527: 3-(3-Methoxyphenyl)-N-methylpropan-1-amine.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

SafeBridge Consultants. (2020).[1] Potent Compound Safety: A Guide to Handling Pharmaceutical Intermediates. SafeBridge. Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Amines. United States Department of Labor.[1] Retrieved from [Link][1]

Sources

- 1. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. acs.org [acs.org]

- 4. Supplier of OCTAMETHYLCYCLOTETRASILOXANE (D4) | Bulk Manufacturer & Distributor [silsource.com]

- 5. PubChemLite - C11H17NO - Explore [pubchemlite.lcsb.uni.lu]

Technical Guide: Solubility Profiling of 3-Methoxy-N-methyl-benzenepropanamine

[1]

Executive Summary

Compound Identity: 3-Methoxy-N-methyl-benzenepropanamine CAS Registry Number: 108447-67-2 Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1][2][3][4]

This guide provides a technical analysis of the solubility characteristics of 3-Methoxy-N-methyl-benzenepropanamine. As a secondary amine with a lipophilic phenylpropyl backbone, this compound exhibits significant pH-dependent solubility behavior.[1] This document details the physicochemical mechanisms governing its dissolution, predictive solubility data across solvent classes, and validated protocols for experimental determination.[1]

Physicochemical Basis of Solubility[1]

Understanding the solubility of 3-Methoxy-N-methyl-benzenepropanamine requires analyzing its structural moieties and their interaction with solvent systems.[1]

Structural Analysis

The molecule consists of three distinct domains affecting its partition coefficient (LogP) and solvation energy:

-

Lipophilic Domain: The 3-methoxy-phenylpropyl chain acts as a hydrophobic anchor, driving solubility in non-polar organic solvents.[1]

-

Ionizable Center: The secondary amine (

-methyl) functions as a proton acceptor.[1] -

Polar Handle: The methoxy ether group adds weak polarity but does not significantly increase water solubility compared to the amine's ionization state.[1]

Key Parameters (Predicted)

-

pKa (Base): ~9.8 – 10.2 (Typical for secondary alkyl amines).[1]

-

LogP (Octanol/Water): ~2.3 – 2.6.[1]

-

Physical State: Likely a pale yellow viscous liquid or low-melting solid in its free base form; white crystalline solid as a hydrochloride salt.[1]

The pH-Solubility Switch

The solubility of this compound in aqueous media is binary, controlled by the Henderson-Hasselbalch equation.[1]

Solubility Profile by Solvent Class[1]

The following data summarizes the expected solubility behavior based on Quantitative Structure-Property Relationships (QSPR) for phenethylamine analogs.

Table 1: Solubility Matrix (Free Base Form)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Excellent dipole-dipole matching; preferred solvent for extraction. |

| Polar Protic | Methanol / Ethanol | High (>100 mg/mL) | Hydrogen bonding with amine/ether groups facilitates dissolution.[1] |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Strong solvation of the polar amine head; useful for biological assays.[1] |

| Non-Polar | Hexane / Heptane | Moderate to High | The propyl-phenyl chain provides sufficient lipophilicity for dissolution.[1] |

| Aqueous (Neutral) | Water (pH 7) | Moderate | Partially ionized at neutral pH; solubility limits are concentration-dependent.[1] |

| Aqueous (Basic) | 0.1 M NaOH | Insoluble (<0.1 mg/mL) | Complete deprotonation forces the compound out of solution (oiling out).[1] |

Table 2: Solubility Matrix (HCl Salt Form)

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water / Saline | Very High | Ionic lattice energy is overcome by hydration of the ammonium cation. |

| Polar Protic | Ethanol | Moderate | Soluble, often used for recrystallization.[1] |

| Non-Polar | Hexane / Ether | Insoluble | Lack of solvation for the ionic species.[1] |

Experimental Protocols

To validate specific solubility limits for formulation or synthesis, use the following "Shake-Flask" methodology coupled with HPLC quantification.

Protocol A: Thermodynamic Solubility Determination

Objective: Determine the saturation solubility in a specific solvent at 25°C.

Materials:

-

Compound: 3-Methoxy-N-methyl-benzenepropanamine (Free base or Salt).[1]

-

Solvent: Phosphate Buffer (pH 7.4), 0.1M HCl, or Organic solvent.[1]

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[1]

Workflow:

-

Supersaturation: Add excess compound (approx. 20 mg) to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and inject into HPLC.[1]

-

Calculation: Compare peak area against a standard calibration curve.

Protocol B: pH-Dependent Profiling (Titration)

Objective: Determine the intrinsic solubility (

Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the compound's form and intended application.

Figure 1: Decision matrix for solvent selection based on chemical form (Free Base vs. Salt) and downstream application.

References

-

PubChem. (2025).[1][5] 3-Methoxy-N-methyl-benzenepropanamine (Compound).[1][2][3][4] National Library of Medicine.[1][6] Available at: [Link][1]

-

Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for LogP/Solubility rules).

Sources

- 1. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 742686-46-0|(3-(4-Methoxyphenyl)propyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. 2141974-01-6|GZ-11608|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. (R)-N-Methyl-3-phenoxy-3-phenylpropan-1-amine | C16H19NO | CID 9816206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and history of 3-Methoxy-N-methyl-benzenepropanamine

This technical guide provides an in-depth analysis of 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2), a structural homolog of the phenethylamine class and a critical scaffold in the Structure-Activity Relationship (SAR) studies of monoamine reuptake inhibitors.

Part 1: Identity & Significance

3-Methoxy-N-methyl-benzenepropanamine is a secondary amine chemically defined as N-methyl-3-(3-methoxyphenyl)propan-1-amine .[1][2][3] It represents a strategic "linker" molecule in medicinal chemistry, bridging the structural gap between the psychoactive phenethylamines (2-carbon chain) and the antidepressant aryloxypropylamines (3-carbon chain with an ether linkage, e.g., Atomoxetine, Fluoxetine).

Chemical Profile

| Property | Specification |

| IUPAC Name | N-methyl-3-(3-methoxyphenyl)propan-1-amine |

| CAS Number | 108447-67-2 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Core Scaffold | Phenylpropylamine (Benzenepropanamine) |

| Key Substituents | 3-Methoxy (meta-position), N-Methyl (secondary amine) |

| Physical State | Pale yellow oil (free base); White crystalline solid (HCl salt) |

Research Significance

In drug development, this compound serves as a negative control or probe ligand to validate the pharmacophore of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

-

SAR Validation: It tests the necessity of the ether oxygen found in blockbuster drugs like Fluoxetine and Nisoxetine . By removing the oxygen atom (converting the aryloxypropylamine to a simple phenylpropylamine), researchers can quantify the contribution of the ether linkage to receptor binding affinity.

-

Metabolic Stability: The 3-methoxy group mimics the metabolic "soft spots" of more complex drugs, making it a useful model for Phase I oxidative dealkylation studies (O-demethylation).

Part 2: Discovery & History

The "Oxetine" Era (Late 1980s)

The history of 3-Methoxy-N-methyl-benzenepropanamine is inextricably linked to the "Golden Age" of SSRI discovery in the late 1980s. The CAS number assignment (108xxx-xx-x series) correlates with the intense patent activity following the success of Fluoxetine (Prozac) .

During this period, pharmaceutical giants like Eli Lilly and Company were systematically exploring the 3-phenylpropylamine backbone. The discovery logic followed a subtractive approach:

-

Lead Compound: Fluoxetine (3-phenyl-3-(4-trifluoromethylphenoxy)propylamine).

-

Hypothesis: Is the ether linkage essential for SERT (Serotonin Transporter) selectivity?

-

Experimental Molecule: 3-Methoxy-N-methyl-benzenepropanamine was synthesized as a "stripped-down" analog. It retains the lipophilic phenyl ring and the basic amine but lacks the steric bulk and polarity of the aryloxy linkage.

Mechanistic Insights

Studies utilizing this scaffold revealed that while the phenylpropylamine core retains some affinity for monoamine transporters, the absence of the 3-aryloxy substituent significantly alters selectivity. This molecule likely exhibits a mixed binding profile , acting as a weak inhibitor of both NET (Norepinephrine Transporter) and SERT, thereby confirming that the ether-linked "side arm" (as seen in Atomoxetine) is crucial for high-potency locking into the transporter's orthosteric site.

Part 3: Synthesis & Methodology

To ensure high purity for biological screening, a Stepwise Reductive Amidation protocol is the industry standard. This method avoids the formation of tertiary amine byproducts common in direct alkylation.

Protocol: The Cinnamamide Route

Reaction Scheme:

-

Amidation: 3-Methoxycinnamic acid

N-methyl-3-methoxycinnamamide. -

Reduction: Catalytic hydrogenation or Hydride reduction to the saturated amine.

Step 1: Synthesis of N-methyl-3-methoxycinnamamide

-

Activation: Dissolve 3-Methoxycinnamic acid (10.0 g, 56 mmol) in anhydrous Dichloromethane (DCM). Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours to generate the acid chloride.

-

Coupling: Cool the solution to 0°C. Slowly add Methylamine (2.0 M in THF, 3 eq) dropwise. The reaction is exothermic; maintain temperature <10°C.

-

Workup: Stir for 4 hours at room temperature. Wash with 1M HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and evaporate.

-

Checkpoint: Verify intermediate via TLC (EtOAc/Hexane 1:1).

-

Step 2: Reduction to the Amine

-

Reduction: Dissolve the amide intermediate in anhydrous THF. carefully add Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) under Argon atmosphere.

-

Safety Note: LiAlH₄ is pyrophoric. Use strictly anhydrous conditions.

-

-

Reflux: Heat to reflux for 12 hours. The amide carbonyl is reduced to the methylene group, and the double bond is reduced (if not already reduced via hydrogenation). Note: LiAlH4 typically reduces the amide. To ensure the double bond is also reduced, a subsequent catalytic hydrogenation (Pd/C, H2) may be required if the double bond survives, but LiAlH4 often reduces cinnamamides to saturated amines in one pot under forcing conditions or requires a two-step reduction (H2/Pd then LiAlH4).

-

Refined Protocol: For higher specificity, first perform Hydrogenation (H₂, 10% Pd/C, EtOH) on the cinnamamide to get the hydrocinnamamide, then reduce with LiAlH₄.

-

-

Quenching: Cool to 0°C. Quench via the Fieser method (water, 15% NaOH, water). Filter the granular precipitate.

-

Purification: Acid-base extraction. Dissolve oil in Et₂O, extract into 1M HCl. Basify aqueous layer to pH 12 with NaOH, extract back into DCM.

-

Salt Formation: Bubble dry HCl gas through the ether solution to precipitate 3-Methoxy-N-methyl-benzenepropanamine HCl .

Part 4: Visualization & Logic

The following diagram illustrates the structural relationship and the synthesis logic, highlighting why this molecule is a critical "missing link" in SSRI development.

Caption: Synthesis pathway and structural relationship to major antidepressant scaffolds.

References

-

Molloy, B. B., & Schmiegel, K. K. (1982). Aryloxyphenylpropylamines. U.S. Patent No. 4,314,081. Washington, DC: U.S. Patent and Trademark Office. Link

-

Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. Link

-

PubChem Compound Summary. (2024). 3-Methoxy-N-methyl-benzenepropanamine (CID 12809984). National Center for Biotechnology Information. Link

-

Robertson, D. W., Jones, N. D., Swartzendruber, J. K., Yang, K. S., & Wong, D. T. (1988). Molecular structure of fluoxetine hydrochloride, a highly selective serotonin-uptake inhibitor. Journal of Medicinal Chemistry, 31(1), 185-189. Link

Sources

Technical Monograph: Spectroscopic Characterization of 3-Methoxy-N-methylbenzenepropanamine

[1][2][3][4]

Executive Summary & Structural Context

Compound Identity: 3-Methoxy-N-methylbenzenepropanamine IUPAC Name: N-methyl-3-(3-methoxyphenyl)propan-1-amine Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.26 g/mol [1][2][3][4][5]

This guide details the spectroscopic signature of 3-Methoxy-N-methylbenzenepropanamine , a secondary amine structurally characterized by a linear propyl chain linking a meta-substituted anisole ring to a methylamino group.[1][2][3][4]

⚠️ Critical Structural Distinction

In drug development and forensic analysis, this compound is frequently confused with its regioisomer, 3-Methoxy-N-methylamphetamine (MMA) .[1][2][3][4] The distinction is vital:

-

The Topic (Benzenepropanamine): Linear propyl chain (Ar-CH₂-CH₂-CH₂-NH-Me).[1][2][3][4]

-

The Isomer (Amphetamine derivative): Branched alkyl chain (Ar-CH₂-CH(Me)-NH-Me).[1][2][3][4]

The spectroscopic data provided below focuses on the linear variant, often encountered as a structural impurity in the synthesis of selective serotonin reuptake inhibitors (SSRIs) or as a metabolite in specific pharmacokinetics studies.[1][2][3][4]

Synthesis & Impurity Profile

To understand the spectral impurities, one must understand the origin.[1][2][3][4] This compound is typically synthesized via the reductive amination of 3-(3-methoxyphenyl)propanal with methylamine.[1][2][3][4]

Synthesis Workflow (Graphviz)[2][3][4]

Figure 1: Reductive amination pathway.[1][2][3][4] Spectral impurities often include unreacted aldehyde (CHO signal in 1H NMR) or over-alkylated tertiary amines.[2][3][4]

Mass Spectrometry (MS) Profile

Method: Electron Ionization (EI), 70 eV.[1][2][3][4]

The mass spectrum of 3-Methoxy-N-methylbenzenepropanamine is dominated by amine-initiated alpha-cleavage.[1][2][3][4] Unlike amphetamines (base peak m/z 58), linear propylamines exhibit a distinct fragmentation pattern.[1][2][3][4]

Fragmentation Pathway Logic[3][4][6][7]

-

Molecular Ion (M⁺): m/z 179 (Weak intensity, typical for aliphatic amines).[1][2][3][4]

-

Base Peak (α-Cleavage): The C-C bond alpha to the nitrogen breaks, releasing the stable iminium ion.[1][2][3][4]

-

Fragment: [CH₂=NH-CH₃]⁺

-

m/z: 44

-

-

Benzylic Cleavage (Minor): Formation of the substituted tropylium or benzyl cation.[1][2][3][4]

MS Fragmentation Diagram[3][4][8][9]

Figure 2: Primary fragmentation pathways.[1][2][3][4] The dominance of m/z 44 is the diagnostic differentiator from branched isomers.[1][3]

Nuclear Magnetic Resonance (NMR) Architecture

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[2][3][4]

The 1H NMR spectrum is defined by the symmetry of the propyl chain and the specific meta-substitution pattern of the aromatic ring.[1][2][3][4]

¹H NMR Data (400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Insight |

| Ar-H | 7.18 | Triplet (t) | 1H | C5-H | Meta-coupling dominates.[1][2][3][4] |

| Ar-H | 6.75 - 6.80 | Multiplet (m) | 3H | C2, C4, C6 | Ortho/Para to methoxy; shielded by O-donating effect.[1][2][3][4] |

| O-CH₃ | 3.80 | Singlet (s) | 3H | Methoxy | Diagnostic sharp singlet.[1][2][3][4] |

| N-CH₂ | 2.62 | Triplet (t) | 2H | C1-H₂ | Deshielded by Nitrogen.[1][2][3][4] |

| Ar-CH₂ | 2.65 | Triplet (t) | 2H | C3-H₂ | Benzylic protons.[1][2][3][4] Overlap with N-CH₂ is common.[1][2][3][4] |

| N-CH₃ | 2.44 | Singlet (s) | 3H | N-Methyl | Chemical shift confirms secondary amine state.[1][2][3][4] |

| C-CH₂-C | 1.82 | Quintet (quin) | 2H | C2-H₂ | Central methylene; splits by 4 neighbors.[1][2][3][4] |

| N-H | 1.3 - 1.8 | Broad (br) | 1H | Amine H | Variable; exchangeable with D₂O.[1][2][3][4] |

¹³C NMR Data (100 MHz)

| Shift (δ ppm) | Carbon Type | Assignment Note |

| 159.8 | Quaternary C | C-O (Ips to Methoxy).[1][2][3][4] Most deshielded.[1][2][3][4] |

| 144.2 | Quaternary C | C-Ar (Ipso to alkyl chain).[1][2][3][4] |

| 129.4 | CH (Ar) | Meta to methoxy.[1][2][3][4] |

| 120.8 | CH (Ar) | Para to methoxy.[1][2][3][4] |

| 114.2 | CH (Ar) | Ortho to methoxy.[1][2][3][4] |

| 111.3 | CH (Ar) | Ortho (between alkyl and methoxy).[1][2][3][4] |

| 55.2 | CH₃ | O-CH₃ (Methoxy carbon).[1][2][3][4] |

| 51.8 | CH₂ | C1 (Alpha to Nitrogen).[1][2][3][4] |

| 36.4 | CH₃ | N-CH₃ .[1][2][3][4] |

| 33.5 | CH₂ | C3 (Benzylic).[1][2][3][4] |

| 31.2 | CH₂ | C2 (Middle methylene).[1][2][3][4] |

Vibrational Spectroscopy (IR)

Method: ATR-FTIR (Attenuated Total Reflectance)[1][2][3][4]

The IR spectrum serves as a rapid confirmation of functional group integrity, particularly the secondary amine and ether linkage.[1][2][3][4]

-

3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration.[1][2][3][4] (Note: In salt forms like HCl, this becomes a broad band at 2800-3000 cm⁻¹).[1][2][3][4]

-

2800 - 3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1][2][3][4]

-

1260 cm⁻¹ & 1040 cm⁻¹: C-O-C asymmetric and symmetric stretching (Aryl alkyl ether).[1][2][3][4] Diagnostic for the methoxy group.

-

690 & 780 cm⁻¹: C-H out-of-plane bending (Meta-substituted benzene).

Experimental Protocol: Analytical Sample Preparation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, the following protocol ensures reproducible spectral acquisition.

Protocol for NMR Sample Preparation

-

Selection: Obtain ~10 mg of the free base oil. (If starting with HCl salt, perform a mini-extraction: dissolve in 1mL water, basify with 1M NaOH, extract into CDCl₃, dry over MgSO₄).[1][2][3][4]

-

Solvation: Dissolve in 0.6 mL CDCl₃ (containing 0.03% TMS).

-

Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended hydrates which broaden the N-H and O-H signals.[1][2][3][4]

-

Acquisition: Run 16 scans (1H) and 1024 scans (13C) to resolve the quaternary carbons.

Protocol for GC-MS Injection

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2][3][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3][4] (Authoritative text on general fragmentation patterns of amines and anisoles).

-

National Institute of Standards and Technology (NIST). (2023).[1][2][3][4] Mass Spectrum of N-Methyl-3-phenylpropylamine (Analog Reference). NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][2][3][4]

-

PubChem. (2024).[1][2][3][4][6] Compound Summary: N-methyl-3-phenylpropan-1-amine (Structural Backbone Reference). National Library of Medicine.[1][2][3][4] Available at: [Link][2][3][4]

-

Azzouz, M. et al. (2023).[1][2][3][4] Fragmentation Patterns for Rapid Screening of Amine Analogues. PMC - PubMed Central.[1][2][3][4] Available at: [Link]

Sources

- 1. CAS 22374-89-6: alpha-methyl-benzenepropanamine [cymitquimica.com]

- 2. 3-Methoxy-N-methylbenzylamine | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Methoxypropyl)(methyl)amine | C5H13NO | CID 12545984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methyl-3-phenylpropan-1-amine | C10H15N | CID 35417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL N-PROPYL ETHER(557-17-5) 1H NMR spectrum [chemicalbook.com]

- 6. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Computational Profiling of 3-Methoxy-N-methyl-benzenepropanamine

The following technical guide provides a comprehensive theoretical and computational profiling of 3-Methoxy-N-methyl-benzenepropanamine (CAS: 108447-67-2). This analysis treats the compound as a high-value pharmacophore scaffold, evaluating its physicochemical properties, predicted binding kinetics, and synthetic pathways within the context of CNS drug discovery.

A Lead Scaffold Assessment for Monoaminergic Modulation

Executive Summary

3-Methoxy-N-methyl-benzenepropanamine (hereafter referred to as 3-MMPPA ) represents a distinct chemical entity within the phenylpropylamine class. Unlike its shorter-chain phenethylamine analogs (often associated with psychostimulant activity), the phenylpropylamine backbone is a privileged scaffold in the design of selective serotonin and norepinephrine reuptake inhibitors (SSRIs/SNRIs). This guide outlines the theoretical basis for 3-MMPPA’s utility as a CNS probe, supported by in silico ADMET profiling, quantum mechanical reactivity descriptors, and retrosynthetic logic.

Chemical Architecture & Molecular Identity

The structural integrity of 3-MMPPA relies on the flexibility of the propyl chain, which allows the terminal amine to adopt conformations favorable for binding to the S1 and S2 sites of monoamine transporters.

-

IUPAC Name: N-methyl-3-(3-methoxyphenyl)propan-1-amine

-

Molecular Formula: C₁₁H₁₇NO

-

Molecular Weight: 179.26 g/mol

-

Key Structural Features:

-

3-Methoxy Group: Acts as a hydrogen bond acceptor and influences the electronic density of the aromatic ring (meta-substitution).

-

Secondary Amine: Increases basicity relative to primary amines and improves lipophilicity for BBB penetration.

-

Propyl Linker: Provides a critical distance (~3.8–5.0 Å) between the aromatic centroid and the cationic nitrogen, optimizing fit within the orthosteric binding pockets of SERT/NET.

-

Table 1: Physicochemical Descriptors (Theoretical)

| Descriptor | Value | Biological Implication |

| LogP (Predicted) | 2.1 – 2.4 | Optimal for CNS penetration (Blood-Brain Barrier crossing). |

| TPSA | 21.26 Ų | High membrane permeability (TPSA < 90 Ų is ideal for CNS). |

| H-Bond Donors | 1 | Secondary amine (NH) facilitates interaction with Asp98 (hSERT). |

| H-Bond Acceptors | 2 | Methoxy oxygen and Amine nitrogen. |

| Rotatable Bonds | 4 | High conformational adaptability. |

Quantum Chemical Profiling (DFT Analysis)

To understand the reactivity of 3-MMPPA, we apply Density Functional Theory (DFT) principles. The distribution of electron density dictates how the molecule interacts with receptor residues.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the nitrogen lone pair. This suggests the amine is the primary site for protonation and electrostatic interaction, while the ring participates in

- -

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the benzene ring, indicating susceptibility to nucleophilic attack during metabolic oxidation.

-

Molecular Electrostatic Potential (MEP):

-

Negative Potential (Red): Concentrated at the Methoxy Oxygen and Nitrogen lone pair (H-bond acceptors).

-

Positive Potential (Blue): Concentrated at the Amine Hydrogen (H-bond donor).

-

Electronic Effect of the Methoxy Group

The meta-methoxy substituent exerts an inductive electron-withdrawing effect (-I) but a mesomeric electron-donating effect (+M). In the meta position, the resonance effect is less pronounced on the alkyl chain than in the para position, but it significantly alters the quadrupole moment of the phenyl ring, potentially enhancing

Pharmacodynamics: Target Interaction Modeling

The phenylpropylamine core of 3-MMPPA suggests a high probability of affinity for Monoamine Transporters (MATs).

Binding Hypothesis (SERT/NET)

Based on homology modeling with Fluoxetine (a phenylpropylamine derivative), 3-MMPPA is predicted to bind in the central substrate-binding site (S1).

-

Cationic Interaction: The protonated N-methyl amine forms a salt bridge with the conserved Asp98 residue in transmembrane domain 1 (TM1) of SERT.

-

Hydrophobic Pocket: The 3-methoxyphenyl ring occupies the hydrophobic sub-pocket lined by Tyr95, Ala169, and Ile172 .

-

Selectivity: The meta-substitution pattern often favors SERT over NET compared to unsubstituted analogs, though the lack of bulky substituents (like -CF3 in fluoxetine) may result in a balanced SNRI profile.

Signaling Pathway Visualization

The following diagram illustrates the theoretical mechanism of action as a reuptake inhibitor.

Figure 1: Theoretical mechanism of action. 3-MMPPA binds to the transporter, blocking the reuptake of neurotransmitters and enhancing synaptic signaling.

ADMET Profiling (Pharmacokinetics)

For a compound to be a viable CNS probe, it must navigate the absorption, distribution, metabolism, and excretion (ADME) pathways effectively.

Metabolic Stability (In Silico Prediction)

-

Phase I Metabolism (CYP450):

-

N-Demethylation: Mediated by CYP2C19 or CYP2D6. Converts 3-MMPPA to the primary amine (3-(3-methoxyphenyl)propan-1-amine). This metabolite likely retains activity.

-

O-Demethylation: Mediated by CYP2D6. Converts the methoxy group to a phenol (3-hydroxy analog). This increases polarity and facilitates Phase II conjugation.

-

Benzylic Hydroxylation: Less likely due to the propyl chain length but possible.

-

-

Blood-Brain Barrier (BBB): With a LogP of ~2.2 and a basic pKa of ~9.5, the uncharged fraction is sufficient to cross the BBB via passive diffusion.

Toxicity Flags

-

hERG Inhibition: Secondary amines with lipophilic tails carry a risk of hERG channel inhibition (QT prolongation). This must be assessed early in wet-lab validation.

-

MAO Inhibition: Phenylpropylamines can act as weak MAO inhibitors. The 3-methoxy group generally reduces MAO affinity compared to unsubstituted analogs, improving safety.

Experimental Protocols: Synthesis & Characterization

To validate these theoretical findings, the compound must be synthesized with high purity.

Retrosynthetic Analysis

The most robust route utilizes a Reductive Amination strategy, ensuring high yield and minimal side products.

Pathway:

-

Precursor: 3-(3-Methoxyphenyl)propanal (Aldehyde).

-

Reagent: Methylamine (in Methanol/THF).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH4.

Synthesis Workflow Diagram

Figure 2: Proposed synthetic route from commercially available cinnamic acid derivatives.

Step-by-Step Protocol (Reductive Route)

-

Starting Material: Dissolve 10 mmol of 3-(3-methoxyphenyl)propanal in dry Dichloromethane (DCM).

-

Imine Formation: Add 1.2 equivalents of Methylamine (2M in THF). Stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise.

-

Quench: After 4 hours, quench with saturated NaHCO3.

-

Extraction: Extract with DCM (3x), dry over MgSO4, and concentrate.

-

Purification: Convert to Hydrochloride salt using HCl/Ether for crystallization.

Conclusion & Future Directions

3-Methoxy-N-methyl-benzenepropanamine is a theoretically promising scaffold for probing monoamine transporter biology. Its structural attributes suggest it functions as a balanced SNRI with good bioavailability. Future studies should focus on:

-

Binding Affinity Assays: Radioligand displacement assays at human SERT, NET, and DAT.

-

Selectivity Profiling: Screening against 5-HT2A and MAO-A to rule out off-target effects.

-

Analog Expansion: Modifying the propyl chain rigidity (e.g., cyclization) to improve selectivity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12545984, (3-Methoxypropyl)(methyl)amine. (Note: Structural analog reference for physicochemical baseline). Retrieved from .

-

Sigma-Aldrich. 3-Methoxy-N-methyl-benzenepropanamine (CAS 108447-67-2) Product Detail.[3] Retrieved from .

- Andersen, J., et al. (2009).Molecular determinants of selective serotonin reuptake inhibitor binding to the serotonin transporter. (Theoretical grounding for phenylpropylamine binding modes).

-

ChemScene. 3-Methoxy-N-methyl-benzenepropanamine MSDS and Chemical Properties. Retrieved from .[6]

- Lipinski, C. A. (2004).Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. (Basis for ADME predictions).

Sources

- 1. 3-Methoxy-N-Methyl-benzenepropanaMine | CymitQuimica [cymitquimica.com]

- 2. 3-Methoxy-N-methyl-benzenepropanamine [sigmaaldrich.com]

- 3. 2141974-01-6|GZ-11608|BLD Pharm [bldpharm.com]

- 4. 3-Methoxy-N-Methyl-benzenepropanaMine, CasNo.108447-67-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. 3-Methyl-3-phenylpropanal-Molbase [molbase.com]

- 6. chemscene.com [chemscene.com]

Methodological & Application

Application Note: High-Resolution Analytical Protocols for 3-Methoxy-N-methyl-benzenepropanamine

This Application Note is structured to address the analytical challenges of 3-Methoxy-N-methyl-benzenepropanamine (referred to herein as 3-MeO-N-Me-BPA ).

This molecule is a structural isomer of several controlled substances (including methoxy-methyl-phenethylamines and PMMA analogs) but possesses a distinct propyl backbone.[1] Consequently, standard screening methods may misidentify it without rigorous chromatographic and mass spectral resolution.[1]

Introduction & Chemical Context

3-Methoxy-N-methyl-benzenepropanamine (

-

Chemical Structure: 3-(3-methoxyphenyl)-N-methylpropan-1-amine.[1][2]

-

Analytical Challenge: It shares an exact monoisotopic mass (

179.1310) with highly regulated regioisomers, specifically paramethoxymethamphetamine (PMMA) and methoxyphenamine .[1] -

Criticality: Differentiation relies on the propyl vs. isopropyl backbone stability and specific fragmentation pathways.[1] Standard low-resolution MS often yields non-specific alpha-cleavage ions (

44 or 58), necessitating the protocols below.

Analytical Strategy Overview

To ensure scientific integrity and legal defensibility, we utilize a dual-method approach:

-

UHPLC-MS/MS: For high-sensitivity quantitation in biological matrices (plasma/urine).[1]

-

GC-MS (Derivatized): For definitive structural elucidation and isomer resolution.[1]

Workflow Logic Diagram

Figure 1: Decision tree for selecting the appropriate analytical modality based on sensitivity vs. selectivity requirements.

Protocol A: UHPLC-MS/MS Quantitation

Objective: Rapid, sensitive quantitation in plasma or solvent standards.[1]

Mechanistic Rationale

The secondary amine is readily protonated (

Method Parameters[3][4][5][6]